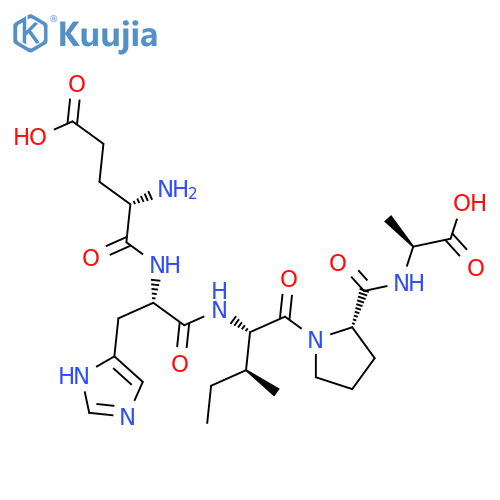Cas no 137235-80-4 (Fibrinogen-Binding Peptide)
フィブリノゲン結合ペプチド(Fibrinogen-Binding Peptide)は、血液凝固タンパク質であるフィブリノゲンに特異的に結合する機能性ペプチドです。このペプチドは、分子レベルで設計された高親和性配位子であり、フィブリノゲンのγ鎖上の特定領域を標的とします。主な特徴として、高い結合特異性と低分子量による優れた組織浸透性が挙げられます。生体適合性に優れ、創傷治癒促進や止血材料開発などの医療応用が期待されます。また、in vitro診断薬の開発や血栓形成メカニズムの研究ツールとしても有用です。安定性が高く、酵素分解に対する耐性を持つ改変型も開発されています。

Fibrinogen-Binding Peptide structure
商品名:Fibrinogen-Binding Peptide
CAS番号:137235-80-4
MF:C25H39N7O8
メガワット:565.619265794754
CID:212525
Fibrinogen-Binding Peptide 化学的及び物理的性質
名前と識別子
-
- L-Alanine,N-[1-[N-(N-L-a-glutamyl-L-histidyl)-L-isoleucyl]-L-prolyl]-(9CI)
- (4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Fibrinogen-Binding Peptide
- GLU-HIS-ILE-PRO-ALA
- (4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Glutamyl-histidyl-isoleucyl-prolyl-alanine
-
- インチ: InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1
- InChIKey: VWJLJHZPMZGDDV-HOCDWTQPSA-N
- ほほえんだ: CC[C@@H]([C@H](NC([C@@H](NC([C@@H](N)CCC(O)=O)=O)CC1=CN=CN1)=O)C(N2CCC[C@H]2C(N[C@H](C(O)=O)C)=O)=O)C
計算された属性
- せいみつぶんしりょう: 565.28600
- 水素結合ドナー数: 7
- 水素結合受容体数: 15
- 重原子数: 40
- 回転可能化学結合数: 19
じっけんとくせい
- PSA: 236.91000
- LogP: 0.55120
Fibrinogen-Binding Peptide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-P1741-1mg |
Fibrinogen-Binding Peptide |
137235-80-4 | 96.10% | 1mg |
¥350 | 2024-04-20 | |
| 1PlusChem | 1P009BHK-5mg |
FIBRINOGEN-BINDING PEPTIDE |
137235-80-4 | 98% | 5mg |
$169.00 | 2023-12-22 | |
| A2B Chem LLC | AE33992-5mg |
FIBRINOGEN-BINDING PEPTIDE |
137235-80-4 | 96% | 5mg |
$155.00 | 2024-04-20 | |
| TRC | A311035-1mg |
Fibrinogen |
137235-80-4 | 1mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A311035-10mg |
Fibrinogen |
137235-80-4 | 10mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A311035-2mg |
Fibrinogen |
137235-80-4 | 2mg |
$ 70.00 | 2022-06-08 | ||
| A2B Chem LLC | AE33992-10mg |
FIBRINOGEN-BINDING PEPTIDE |
137235-80-4 | 96% | 10mg |
$220.00 | 2024-04-20 | |
| MedChemExpress | HY-P1741-5mg |
Fibrinogen-Binding Peptide |
137235-80-4 | 96.10% | 5mg |
¥840 | 2024-04-20 | |
| MedChemExpress | HY-P1741-10mg |
Fibrinogen-Binding Peptide |
137235-80-4 | 96.10% | 10mg |
¥1295 | 2024-04-20 | |
| A2B Chem LLC | AE33992-1mg |
FIBRINOGEN-BINDING PEPTIDE |
137235-80-4 | 96% | 1mg |
$85.00 | 2024-04-20 |
137235-80-4 (Fibrinogen-Binding Peptide) 関連製品
- 147732-56-7(Palmitoyl Tripeptide-1)
- 24769-58-2(Thyrotropin-Releasing Hormone (TRH), Free Acid)
- 49557-75-7(Glycyl-l-histidyl-l-lysine)
- 126828-32-8(L-Alanyl-L-histidyl-L-lysine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:137235-80-4)Fibrinogen-Binding Peptide

清らかである:99%
はかる:1g
価格 ($):994.0